Advanced Synthesis Guide: 2,4-Dinitro-6-phenylphenol
Advanced Synthesis Guide: 2,4-Dinitro-6-phenylphenol
Part 1: Executive Summary & Strategic Analysis
2,4-Dinitro-6-phenylphenol (DNPP) is a specialized nitroaromatic compound featuring a biphenyl core structure functionalized with a hydroxyl group and two nitro groups. Structurally, it is the phenyl analog of the herbicide Dinoseb. While historically explored for its pesticidal properties and as a metabolic uncoupler, current high-value applications focus on its role as a specialized intermediate in the synthesis of azo dyes, energetic materials, and as a probe for studying oxidative phosphorylation uncoupling mechanisms.
Retrosynthetic Logic
The synthesis of DNPP is governed by the principles of Electrophilic Aromatic Substitution (EAS) . The presence of the phenyl group at the ortho position (relative to the phenol) and the hydroxyl group at position 1 dictates the regioselectivity.
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Directing Groups: The hydroxyl group (-OH) is a strong ortho, para-activator. The phenyl group is a weak activator but sterically bulky.
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Target Positions: With the ortho-position (C6) occupied by the phenyl ring, the highly activated positions remaining are C2 (ortho) and C4 (para).
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Precursor Selection: The most logical and commercially available precursor is 2-phenylphenol (o-phenylphenol) .
Part 2: Technical Synthesis Protocols
Protocol A: Direct Nitration in Glacial Acetic Acid (Recommended)
Best for: Laboratory scale, high purity, and minimizing oxidation byproducts.
This method utilizes glacial acetic acid as a solvent to moderate the oxidizing power of nitric acid, preventing the formation of tarry quinone byproducts common in the nitration of electron-rich phenols.
Reagents & Materials
| Reagent | Specification | Equivalents | Role |
| 2-Phenylphenol | >99% Purity | 1.0 eq | Substrate |
| Nitric Acid | Fuming (90%) or Conc. (70%) | 2.5 - 3.0 eq | Electrophile Source |
| Glacial Acetic Acid | Anhydrous | Solvent Vol. (10 mL/g) | Solvent/Moderator |
| Water | Deionized | - | Quenching |
Step-by-Step Methodology
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Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer, dissolve 2-phenylphenol (10 g) in glacial acetic acid (100 mL) .
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Cooling: Cool the solution to 0–5°C using an ice-salt bath. The solution may become viscous; ensure efficient magnetic or mechanical stirring.
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Addition (First Nitration): Add Nitric Acid (diluted 1:1 with acetic acid) dropwise over 30 minutes. Maintain internal temperature below 10°C .
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Mechanistic Insight: The first nitro group adds primarily to the para-position (C4) due to steric hindrance at the ortho-position (C2) caused by the bulky phenyl group at C6.
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Warming (Second Nitration): Once addition is complete, allow the mixture to warm to room temperature. Then, slowly heat the mixture to 60–70°C for 1–2 hours.
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Observation: Evolution of brown NO₂ fumes indicates active nitration. The solution will turn deep yellow/orange.
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Quenching: Pour the hot reaction mixture into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.
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Isolation: Filter the crude solid using a Buchner funnel. Wash strictly with cold water to remove acid traces.
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Purification: Recrystallize from Ethanol or a Chloroform/Hexane mixture.
Characterization Data
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Appearance: Yellow needles or crystalline powder.
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Melting Point: 202–204°C [1].[1] (Note: Distinct from the sec-butyl analog Dinoseb, which melts at ~46°C).
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Yield: Typical isolated yields range from 60–75%.
Protocol B: Sulfonation-Nitration (Industrial Route)
Best for: Large scale, cost-efficiency, and safety control.
This method involves sulfonating the phenol first.[2][3] The sulfonic acid groups protect the ring from oxidation and are subsequently displaced (ipso-substitution) or direct the incoming nitro groups.
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Sulfonation: Treat 2-phenylphenol with concentrated H₂SO₄ at 100°C for 1 hour. This forms the phenol-disulfonic acid species.
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Nitration: Cool to 50°C. Add concentrated HNO₃ slowly.
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Displacement: Heat to 90°C . The nitro groups displace the sulfonate groups (or fill unoccupied activated sites), generating the dinitrophenol product.
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Workup: Dilute with water and filter the precipitated product.
Part 3: Mechanistic Pathway
The formation of DNPP proceeds via Electrophilic Aromatic Substitution (EAS) . The reaction kinetics are heavily influenced by the activating -OH group.
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Activation: The lone pair on the phenolic oxygen donates electron density into the ring (Resonance effect +M), activating positions 2, 4, and 6.
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Steric Control: Position 6 is blocked by the Phenyl ring. Position 2 is sterically crowded. Position 4 is most accessible.
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First Substitution: Nitronium ion (NO₂⁺) attacks C4, forming 4-nitro-2-phenylphenol .
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Second Substitution: The ring is now deactivated by the first nitro group but still activated by the -OH. The second NO₂⁺ attacks the remaining ortho site (C2), yielding 2,4-dinitro-6-phenylphenol .
Part 4: Safety & Handling (Critical)
Warning: Dinitrophenols are toxic and possess explosive potential if allowed to dry completely or interact with heavy metals.
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Uncoupling Agent: DNPP acts as a mitochondrial uncoupler, disrupting oxidative phosphorylation. Inhalation or skin absorption can cause fatal hyperthermia. Always wear full PPE (gloves, respirator, face shield).
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Explosion Hazard: Like picric acid, polynitrated phenols can form shock-sensitive salts (picrates) with metals. Use glass or Teflon equipment only. Do not use metal spatulas.
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Storage: Store as a water-wet solid (10–20% moisture) to mitigate explosion risks during long-term storage.
References
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Borsche, W., & Scholten, B. (1917).[1] Über die Nitrierung von o-Oxydiphenyl (Nitration of o-hydroxydiphenyl). Berichte der deutschen chemischen Gesellschaft, 50(1), 596-605. (Classic reference establishing the melting point of 202-204°C).
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U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. EPA-560/2-76-010. Link
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13188, 2,4-Dinitro-6-phenylphenol. Link
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ChemicalBook. (2023). 2,4-Dinitro-6-phenylphenol Properties and Synthesis. Link
